molecular formula C22H23N3OS B2806821 4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-87-8

4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2806821
M. Wt: 377.51
InChI Key: VJMSQKRFAWTYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., medication, industrial chemical, etc.).



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Chemical Structure and Molecular Interactions

The compound 4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide belongs to a class of chemicals with notable structural complexity and potential for diverse interactions due to its aromatic and heterocyclic components. Research has delved into the nuances of similar compounds, exploring their molecular configurations, hydrogen bonding patterns, and potential for forming supramolecular structures. For instance, studies on related pyrazole derivatives have highlighted their ability to form hydrogen-bonded chains and complex sheets through interactions such as C-H...O, C-H...N, and C-H...π(arene) hydrogen bonds, showcasing the intricate ways in which these molecules can assemble and interact within crystalline frameworks (Castillo, Abonía, Cobo, & Glidewell, 2009).

Synthetic Pathways and Chemical Properties

Research into the synthesis of related compounds has provided insights into the chemical reactivity and properties of the 4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide scaffold. Synthesis routes for pyrazole derivatives often involve multistep reactions, offering a versatile approach to modifying the molecule to investigate its properties or enhance its activity. These synthetic methods can pave the way for the development of novel compounds with potential applications in medicinal chemistry and materials science (Albright, Delos Santos, Dusza, Chan, Coupet, Ru, & Mazandarani, 2000).

Potential Biological Activities

While specific studies on the biological activities of 4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide itself may be limited, research on structurally related compounds has revealed a range of biological effects. These effects include insecticidal activity, suggesting potential utility in agricultural or pest control applications. Additionally, the exploration of pyrazole amide derivatives has demonstrated promising results in preliminary bioassays, indicating the scope for further investigation into their use in developing new bioactive compounds (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016).

Safety And Hazards

This involves understanding the toxicological properties of the compound, including its LD50, potential health effects, safety precautions for handling and storage, and disposal considerations.


Future Directions

Future directions could involve potential new applications for the compound, improvements in its synthesis, or further studies needed to fully understand its properties or mechanisms of action.


Please note that this is a general guide and the specific details would vary depending on the particular compound. For “4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide”, you may need to consult specialized chemical databases or scientific literature for more information. If the compound is novel or not widely studied, experimental studies may be needed to gather this information.


properties

IUPAC Name

4-tert-butyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-22(2,3)16-11-9-15(10-12-16)21(26)23-20-18-13-27-14-19(18)24-25(20)17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMSQKRFAWTYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.